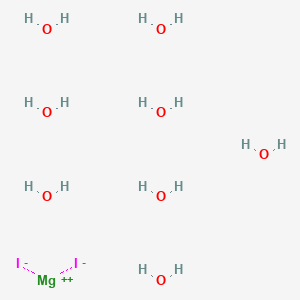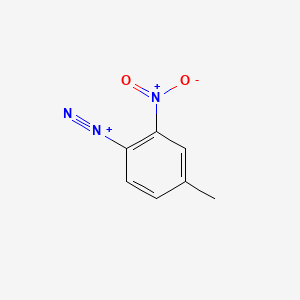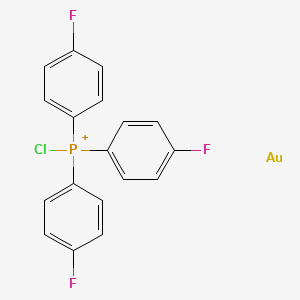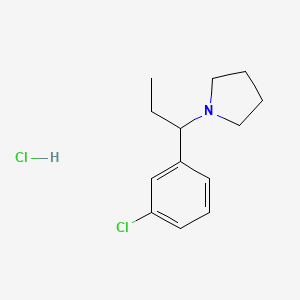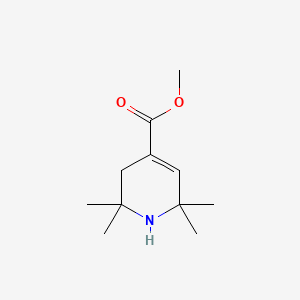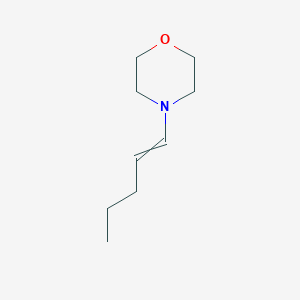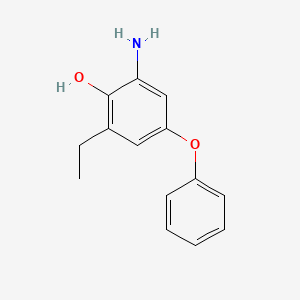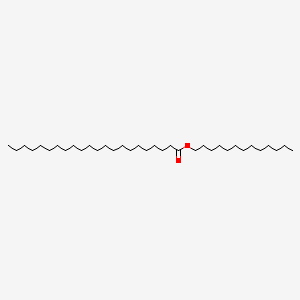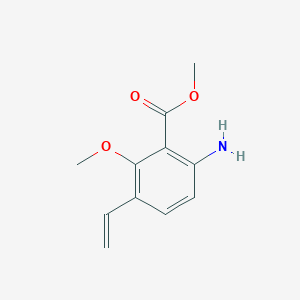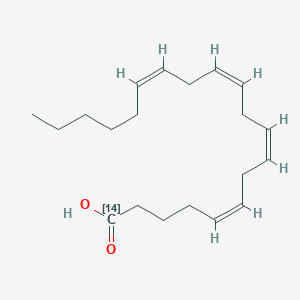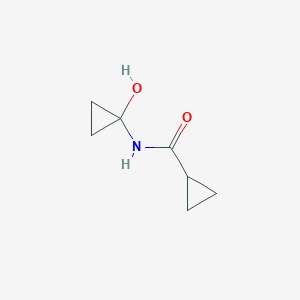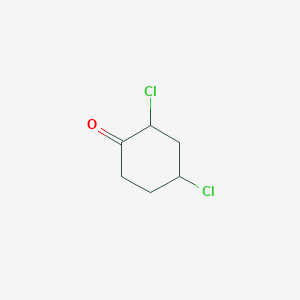
Cyclohexanone,2,4-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone,2,4-dichloro- is an organic compound with the molecular formula C6H8Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 4 positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone,2,4-dichloro- can be synthesized through the chlorination of cyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of cyclohexanone,2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants and the use of industrial reactors to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Cyclohexanone,2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dichlorocyclohexanone carboxylic acids.
Reduction: Dichlorocyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexanone,2,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone,2,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. The pathways involved depend on the specific reaction and the conditions under which it occurs.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound without chlorine substitutions.
Cyclohexanone,2,2-dichloro-: A similar compound with chlorine atoms at different positions.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone,2,4-dichloro- is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H8Cl2O |
|---|---|
分子量 |
167.03 g/mol |
IUPAC名 |
2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2 |
InChIキー |
RYWOZNGENNUQOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(CC1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



